molecular formula C13H10S2 B12772180 Thiarubrine C, (E)- CAS No. 3760-30-3

Thiarubrine C, (E)-

Cat. No.: B12772180
CAS No.: 3760-30-3
M. Wt: 230.4 g/mol
InChI Key: VWFQWQAMVFRICV-AATRIKPKSA-N
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Description

Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated from the roots of Rudbeckia hirta (Asteraceae).

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Thiarubrine C involves a multi-step process starting from readily available 2,4-hexadiyne-1,6-diol. The synthesis includes the regio- and stereoselective 1,4-bis-addition of tert-butyl mercaptan to 1,4-disubstituted 1,3-butadiynes, followed by several steps including oxidation, condensation, and cyclization .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Thiarubrine C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its DNA-cleaving properties, which involve the generation of hydroxyl radicals in the presence of thiols, oxygen, and trace metal ions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates leading to the final Thiarubrine C compound .

Mechanism of Action

Thiarubrine C exerts its effects through the cleavage of DNA strands. This process involves the generation of hydroxyl radicals in the presence of thiols, oxygen, and trace metal ions. The cleavage mechanism is similar to that of enediyne compounds, which undergo cyclization to form DNA-cleaving radicals .

Comparison with Similar Compounds

Properties

CAS No.

3760-30-3

Molecular Formula

C13H10S2

Molecular Weight

230.4 g/mol

IUPAC Name

3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine

InChI

InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+

InChI Key

VWFQWQAMVFRICV-AATRIKPKSA-N

Isomeric SMILES

CC#CC1=CC=C(SS1)C#C/C=C/C=C

Canonical SMILES

CC#CC1=CC=C(SS1)C#CC=CC=C

Origin of Product

United States

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